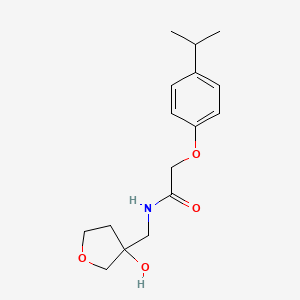
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common name, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and the products formed in the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related compounds typically involves multi-step reactions, including condensation, recrystallization, and spectral analysis for structure elucidation. For instance, Sharma et al. (2018) describe the synthesis of an anticancer drug involving stirring of precursors in dry conditions, followed by structural analysis using spectroscopic techniques (G. Sharma et al., 2018). This approach is indicative of the methodologies that might be applied to the synthesis and structural characterization of "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide".
Molecular Docking and Anticancer Activity
The use of molecular docking studies to predict the interaction between synthesized compounds and biological targets is a key application. Sharma et al. (2018) also explored the anticancer activity of their compound through in silico modeling, targeting specific receptors (G. Sharma et al., 2018). This suggests that "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide" could potentially be explored for its interaction with biological targets, possibly offering therapeutic benefits.
Antioxidant Properties
Research on derivatives of similar structural motifs has evaluated their antioxidant activity. Gopi and Dhanaraju (2020) synthesized novel compounds and assessed their antioxidant activity using various methods, finding considerable activity in most compounds (C. Gopi & M. Dhanaraju, 2020). This highlights the potential for "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide" to possess antioxidant properties, contributing to its scientific research applications.
Photoinitiator for Polymerization
Another application is in the field of polymer chemistry, where related compounds serve as photoinitiators for the preparation of polymer networks. Batibay et al. (2020) synthesized a compound used as a nano-photoinitiator, demonstrating its utility in polymerization processes under air atmosphere (Gonul S. Batibay et al., 2020). This suggests potential applications of "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide" in materials science, particularly in the development of new polymeric materials with unique properties.
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Direcciones Futuras
This involves discussing potential future research directions or applications of the compound.
Please consult with a professional chemist or a relevant expert for detailed and accurate information. This is a general approach and may not apply to all compounds.
Propiedades
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(2)13-3-5-14(6-4-13)21-9-15(18)17-10-16(19)7-8-20-11-16/h3-6,12,19H,7-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEIMLZBWBQDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

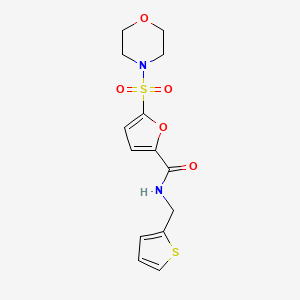
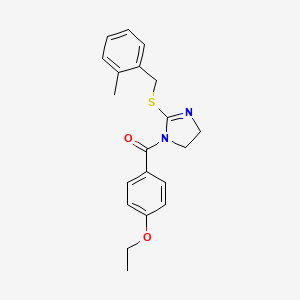
![2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2990701.png)
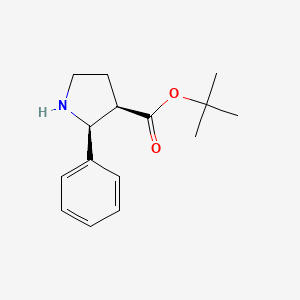
![Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2990705.png)
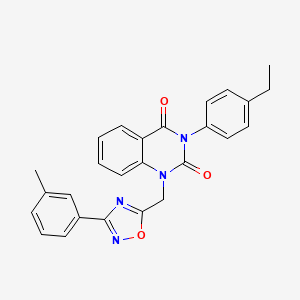
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)
![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)
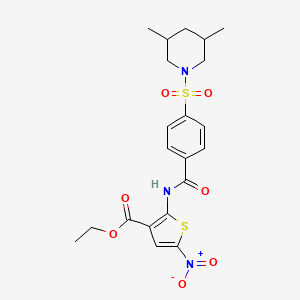
![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)
![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)
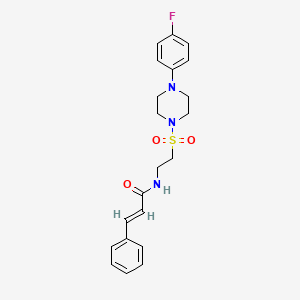
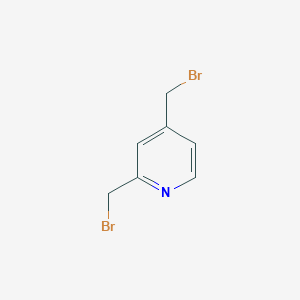
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990718.png)